Cas no 2137839-31-5 (4-bromo-3-(4-bromobut-1-yn-1-yl)-1H-pyrrolo2,3-cpyridine)

4-ブロモ-3-(4-ブロモブト-1-イン-1-イル)-1H-ピロロ[2,3-c]ピリジンは、高度に官能基化されたヘテロ環化合物であり、有機合成や医薬品開発における重要な中間体として利用されます。ブロモ基とアルキン基を併せ持つ特異な構造により、パラジウムカップリング反応やクリックケミストリーなどの多様な変換反応に適しています。特に、ピロロピリジン骨格は生物学的活性を有する化合物設計において注目される構造単位です。本製品は高い純度と安定性を備えており、複雑な分子構築や創薬研究における効率的な合成経路の実現に貢献します。

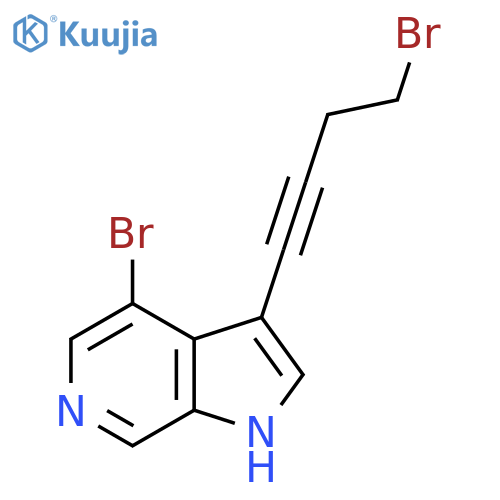

2137839-31-5 structure

商品名:4-bromo-3-(4-bromobut-1-yn-1-yl)-1H-pyrrolo2,3-cpyridine

4-bromo-3-(4-bromobut-1-yn-1-yl)-1H-pyrrolo2,3-cpyridine 化学的及び物理的性質

名前と識別子

-

- 4-bromo-3-(4-bromobut-1-yn-1-yl)-1H-pyrrolo2,3-cpyridine

- EN300-1086586

- 2137839-31-5

- 4-bromo-3-(4-bromobut-1-yn-1-yl)-1H-pyrrolo[2,3-c]pyridine

-

- インチ: 1S/C11H8Br2N2/c12-4-2-1-3-8-5-15-10-7-14-6-9(13)11(8)10/h5-7,15H,2,4H2

- InChIKey: GAICNHAYBNUXIR-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN=CC2=C1C(C#CCCBr)=CN2

計算された属性

- せいみつぶんしりょう: 327.90337g/mol

- どういたいしつりょう: 325.90542g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 281

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 28.7Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

4-bromo-3-(4-bromobut-1-yn-1-yl)-1H-pyrrolo2,3-cpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1086586-10g |

4-bromo-3-(4-bromobut-1-yn-1-yl)-1H-pyrrolo[2,3-c]pyridine |

2137839-31-5 | 95% | 10g |

$7927.0 | 2023-10-27 | |

| Enamine | EN300-1086586-10.0g |

4-bromo-3-(4-bromobut-1-yn-1-yl)-1H-pyrrolo[2,3-c]pyridine |

2137839-31-5 | 10g |

$7927.0 | 2023-06-10 | ||

| Enamine | EN300-1086586-5g |

4-bromo-3-(4-bromobut-1-yn-1-yl)-1H-pyrrolo[2,3-c]pyridine |

2137839-31-5 | 95% | 5g |

$5345.0 | 2023-10-27 | |

| Enamine | EN300-1086586-0.25g |

4-bromo-3-(4-bromobut-1-yn-1-yl)-1H-pyrrolo[2,3-c]pyridine |

2137839-31-5 | 95% | 0.25g |

$1696.0 | 2023-10-27 | |

| Enamine | EN300-1086586-2.5g |

4-bromo-3-(4-bromobut-1-yn-1-yl)-1H-pyrrolo[2,3-c]pyridine |

2137839-31-5 | 95% | 2.5g |

$3611.0 | 2023-10-27 | |

| Enamine | EN300-1086586-0.5g |

4-bromo-3-(4-bromobut-1-yn-1-yl)-1H-pyrrolo[2,3-c]pyridine |

2137839-31-5 | 95% | 0.5g |

$1770.0 | 2023-10-27 | |

| Enamine | EN300-1086586-0.05g |

4-bromo-3-(4-bromobut-1-yn-1-yl)-1H-pyrrolo[2,3-c]pyridine |

2137839-31-5 | 95% | 0.05g |

$1549.0 | 2023-10-27 | |

| Enamine | EN300-1086586-1.0g |

4-bromo-3-(4-bromobut-1-yn-1-yl)-1H-pyrrolo[2,3-c]pyridine |

2137839-31-5 | 1g |

$1844.0 | 2023-06-10 | ||

| Enamine | EN300-1086586-5.0g |

4-bromo-3-(4-bromobut-1-yn-1-yl)-1H-pyrrolo[2,3-c]pyridine |

2137839-31-5 | 5g |

$5345.0 | 2023-06-10 | ||

| Enamine | EN300-1086586-0.1g |

4-bromo-3-(4-bromobut-1-yn-1-yl)-1H-pyrrolo[2,3-c]pyridine |

2137839-31-5 | 95% | 0.1g |

$1623.0 | 2023-10-27 |

4-bromo-3-(4-bromobut-1-yn-1-yl)-1H-pyrrolo2,3-cpyridine 関連文献

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

2137839-31-5 (4-bromo-3-(4-bromobut-1-yn-1-yl)-1H-pyrrolo2,3-cpyridine) 関連製品

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量